2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 954010-70-9
VCID: VC11898344
InChI: InChI=1S/C22H20N2O5/c25-20(24-10-11-28-19(14-24)15-6-2-1-3-7-15)13-23-21(26)17-12-16-8-4-5-9-18(16)29-22(17)27/h1-9,12,19H,10-11,13-14H2,(H,23,26)
SMILES: C1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol

2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide

CAS No.: 954010-70-9

Cat. No.: VC11898344

Molecular Formula: C22H20N2O5

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide - 954010-70-9

Specification

CAS No. 954010-70-9
Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
IUPAC Name 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide
Standard InChI InChI=1S/C22H20N2O5/c25-20(24-10-11-28-19(14-24)15-6-2-1-3-7-15)13-23-21(26)17-12-16-8-4-5-9-18(16)29-22(17)27/h1-9,12,19H,10-11,13-14H2,(H,23,26)
Standard InChI Key LCAQDVOODRVUFV-UHFFFAOYSA-N
SMILES C1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Canonical SMILES C1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a 2H-chromene backbone (a benzene ring fused to a pyrone ring) substituted at the 3-position with a carboxamide group. This carboxamide is further functionalized with a 2-phenylmorpholin-4-yl ethyl moiety . The morpholine ring introduces a nitrogen-containing heterocycle, which may enhance solubility and bioavailability compared to simpler chromene derivatives. Key structural attributes include:

PropertyValueSource
Molecular FormulaC22H20N2O5\text{C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight392.4 g/mol
IUPAC Name2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide
SMILESC1COC(CN1C(=O)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4

The planar chromene system (C10H6O2\text{C}_{10}\text{H}_{6}\text{O}_{2}) contributes to potential π-π stacking interactions, while the morpholine and carboxamide groups offer hydrogen-bonding sites critical for target binding .

Spectroscopic and Computational Data

Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, theoretical predictions can be extrapolated from analogous chromene-carboxamide structures. For instance:

  • 1H^1\text{H} NMR: The chromene aromatic protons are expected to resonate between δ 6.8–8.2 ppm, while the morpholine methylene groups (-CH2-\text{-CH}_2\text{-}) may appear as multiplets near δ 3.5–4.0 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 392.4 would dominate the spectrum, with fragmentation patterns likely involving cleavage of the carboxamide bond (-CONH-\text{-CONH-}) and morpholine ring opening.

Density functional theory (DFT) simulations could further elucidate electronic properties, such as the HOMO-LUMO gap, which influences reactivity and interaction with biological targets .

Synthesis and Optimization Strategies

Reported Synthetic Routes

The synthesis of 2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide involves multi-step reactions, as inferred from related chromene-carboxamide syntheses :

  • Chromene Core Formation: Condensation of salicylaldehyde derivatives with diketene or malonic acid derivatives under acidic conditions yields the 2H-chromen-2-one scaffold .

  • Carboxamide Introduction: Reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-amino-1-(2-phenylmorpholin-4-yl)ethan-1-one via peptide coupling agents (e.g., EDC/HOBt).

Analytical and Regulatory Considerations

Quality Control Metrics

Recommended analytical methods for this compound include:

  • HPLC: C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm.

  • Melting Point: Predicted range of 180–190°C based on molecular symmetry and hydrogen-bonding capacity .

Comparative Analysis with Related Chromene Derivatives

Structural Analogues

Comparing this compound to EVT-11127373 (3-methyl-4-oxo-2-phenyl-N-(4H-1,2,4-triazol-3-yl)-4H-chromene-8-carboxamide):

Feature2-Oxo-N-[2-Oxo-2-(2-Phenylmorpholin-4-yl)ethyl] DerivativeEVT-11127373
HeterocycleMorpholine1,2,4-Triazole
Molecular Weight392.4 g/mol363.4 g/mol
Predicted SolubilityModerate (logP ≈ 2.1)Low (logP ≈ 3.4)

The morpholine substituent may confer better pharmacokinetics than triazole-containing analogs, which often exhibit metabolic instability .

Biological Performance

Chromene derivatives with electron-withdrawing groups (e.g., carboxamide) show enhanced anticancer activity over alkyl-substituted variants . For example, 4H-chromene-3-carboxamides exhibit 3–5-fold greater potency against renal carcinoma than their ester counterparts .

Future Research Directions

Synthesis Optimization

  • Catalyst Development: Employing ionic liquids or nanocatalysts to improve reaction efficiency and yield .

  • Green Chemistry Approaches: Solvent-free syntheses or microwave-assisted reactions to reduce environmental impact .

Biological Screening

Priority areas include:

  • In Vitro Cytotoxicity: Screening against NCI-60 cancer cell lines.

  • Kinase Profiling: Testing against VEGFR-2, EGFR, and CDK4/6 targets .

  • In Vivo Efficacy: Xenograft models of renal and bladder cancers .

Computational Modeling

Molecular docking studies against tubulin (PDB ID: 1SA0) and HDAC8 (PDB ID: 3F07) could identify binding modes and guide structure-activity relationship (SAR) analyses .

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